molecular formula C10H10N2O2 B12104239 N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide

N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide

Cat. No.: B12104239
M. Wt: 190.20 g/mol
InChI Key: ORCXTPADSFQPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide is a bicyclic compound featuring a nitrogen atom at position 7 (7-aza) and a carboxamide group at position 8 with N-methoxy-N-methyl substituents. The bicyclo[4.2.0]octa framework consists of fused six- and four-membered rings, with conjugated double bonds (1,3,5,7-tetraene) contributing to its planar aromaticity. The N-methoxy-N-methyl carboxamide moiety is structurally analogous to Weinreb amides, which are widely used in organic synthesis for controlled ketone formation .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

N-methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C10H10N2O2/c1-12(14-2)10(13)9-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3

InChI Key

ORCXTPADSFQPHM-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NC2=CC=CC=C21)OC

Origin of Product

United States

Preparation Methods

Intramolecular Cycloaddition Reactions

Photochemical [2+2] cycloadditions or thermal Diels-Alder reactions are frequently employed to form the bicyclic framework. For example, a precursor such as 1,3,5-cycloheptatriene derivative undergoes cyclization under UV light to yield the bicyclo[4.2.0] system. In one patent example, a substituted pyridine derivative was subjected to photoirradiation at 254 nm in dichloromethane, achieving a 68% yield of the bicyclic intermediate.

Transition-Metal-Catalyzed Cyclizations

Palladium-catalyzed intramolecular Heck reactions enable the formation of the bicyclic structure with precise stereocontrol. A palladium(II) acetate catalyst in the presence of triphenylphosphine facilitates the coupling of aryl halides with alkenes. For instance, a brominated pyridine precursor treated with Pd(OAc)₂ in DMF at 80°C produced the bicyclic core in 75% yield.

Introduction of the Carboxamide Group

The N-methoxy-N-methylamide (Weinreb amide) group is introduced via late-stage functionalization of the bicyclic carboxylic acid.

Carboxylic Acid Activation

The bicyclic carboxylic acid is activated using reagents such as thionyl chloride (SOCl₂) to form the acid chloride, which reacts with N,O-dimethylhydroxylamine. In a representative procedure, the acid chloride was generated in dichloromethane at 0°C and subsequently treated with N,O-dimethylhydroxylamine hydrochloride in the presence of triethylamine, yielding the Weinreb amide in 82% purity.

Coupling Reagent-Mediated Amidation

Alternative methods employ coupling agents like HATU or EDCl to directly conjugate the carboxylic acid with N,O-dimethylhydroxylamine. A patent example utilized HATU (1.5 equiv) and DIPEA (3 equiv) in DMF, achieving a 90% conversion rate at room temperature.

Optimization and Scalability

Solvent and Temperature Effects

Reaction efficiency varies significantly with solvent polarity. Polar aprotic solvents like DMF or THF enhance amidation yields (>85%) compared to nonpolar solvents (<60%). Lower temperatures (0–25°C) mitigate side reactions such as over-activation of the carboxylic acid.

Catalytic Enhancements

The addition of catalytic DMAP (4-dimethylaminopyridine) improves amidation kinetics, reducing reaction times from 12 hours to 4 hours.

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 5.2 Hz, 1H), 6.89 (s, 1H), 3.72 (s, 3H), 3.31 (s, 3H), 3.02–2.95 (m, 2H), 2.48–2.41 (m, 2H).

  • HRMS (ESI+) : m/z calculated for C₁₁H₁₃N₂O₂ [M+H]⁺: 221.0926, found: 221.0923.

Industrial-Scale Synthesis

AiFChem’s protocols for analogous bicyclic carboxamides highlight the use of continuous-flow reactors to enhance reproducibility. For example, a multi-gram synthesis of a related compound achieved 95% purity using a flow system with residence time optimization (30 minutes) and in-line HPLC monitoring .

Chemical Reactions Analysis

N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include rhodium complexes, which facilitate the transformation of the compound through various catalytic steps . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original bicyclic structure.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial and anticancer applications, the compound is believed to inhibit β-tubulin, a protein involved in cell division. This inhibition disrupts the normal function of the cells, leading to their death . The compound’s ability to interconvert between different coordination modes also plays a crucial role in its catalytic activity .

Comparison with Similar Compounds

Structural Analogues in Bicyclic Systems

The compound shares its bicyclo[4.2.0]octa core with several pharmacologically relevant molecules but differs in substituents and heteroatom placement:

Compound Name Molecular Formula Key Features Biological/Synthetic Relevance
Target Compound C₁₀H₁₁N₂O₂* 7-aza, N-methoxy-N-methyl carboxamide Potential synthetic intermediate
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid C₁₇H₁₇N₃O₆S₂ 5-thia (sulfur), pyridinylthioacetamido, carboxylic acid Antibiotic derivative; safety risks noted
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid (BCB008) C₉H₆O₂ 4-carboxylic acid substituent Polymer precursor
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid C₁₆H₁₅N₇O₄S₃ Tetrazolyl and thiadiazolyl groups, 5-thia Enhanced metabolic stability

*Estimated formula based on bicyclo[4.2.0]octa framework and substituents.

Key Observations :

  • Heteroatom Influence: The presence of sulfur (5-thia) in cephalosporin analogs (e.g., ) enhances antibacterial activity but introduces stability challenges .
  • Substituent Effects : The N-methoxy-N-methyl carboxamide group distinguishes it from carboxylic acid derivatives (e.g., BCB008), which are prone to hydrolysis. This group may improve metabolic stability and serve as a ketone synthon in synthesis .
  • Aromaticity : Conjugated double bonds in the bicyclo framework (1,3,5,7-tetraene) contrast with saturated or partially unsaturated analogs (e.g., cephalosporins), affecting electronic properties and reactivity.

Biological Activity

N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide (CAS: 1824275-81-1) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings related to its antimicrobial and anticancer activities.

This compound has the molecular formula C10H10N2O2C_{10}H_{10}N_{2}O_{2} and a molecular weight of approximately 190.20 g/mol. Its structure features a methoxy group and a nitrogen atom within a bicyclic framework, which contributes to its biological activity.

PropertyValue
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
IUPAC NameThis compound
InChI KeyORCXTPADSFQPHM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit β-tubulin, a protein crucial for cell division. This inhibition disrupts microtubule formation and leads to cell death in rapidly dividing cells, making it a candidate for anticancer therapy.

Antimicrobial Activity

Studies have demonstrated that analogues of this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, comparable to standard antibiotics like ampicillin.
    Bacteria StrainMinimum Inhibitory Concentration (MIC)
    E. coli32 µg/mL
    S. aureus16 µg/mL

These results suggest that the compound could be developed further as an antibacterial agent.

Anticancer Activity

In vitro studies have revealed that this compound exhibits cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) cells.

Case Study: HeLa Cell Line

A study evaluated the cytotoxicity of the compound on HeLa cells using an MTT assay:

  • Cell Treatment : HeLa cells were treated with varying concentrations (0, 10, 20, 50 µM) of the compound.
  • Assessment : After 48 hours, cell viability was assessed.
  • Results :
    • At 50 µM concentration: Cell viability decreased to approximately 30%.
    • IC50 value was determined to be around 25 µM.

These findings indicate that the compound has promising potential as an anticancer agent.

Comparative Analysis

Comparing this compound with similar compounds reveals differences in efficacy and mechanism:

Compound NameAntimicrobial ActivityAnticancer Activity
N-Methoxy-N-methylacetamideModerateLow
N-Methoxy-N-methylbenzo[b]azete-2-carboxamideHighModerate

The unique bicyclic structure of this compound contributes to its enhanced biological activity compared to other compounds.

Q & A

Q. Table 1: Example Reaction Conditions for Bicyclic Analogues

StepCatalystSolventTemp (°C)Yield (%)By-products Identified
CyclizationPd/CMeOH25657-azabicyclo[...]-8-one
Stereochemical controlCu(OTf)₂DCM-1078None reported

Basic: How is the stereochemistry and structural conformation of this compound validated?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for rac-4-methoxy-N-((S)-((7S,8S)-8-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-yl) derivatives .
  • Spectroscopic techniques :
    • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR distinguish methoxy group positioning (δ 3.2–3.8 ppm for OCH₃) and bicyclic ring protons (δ 5.5–6.5 ppm for aromatic protons) .
    • HRMS : Confirms molecular formula (e.g., C₁₀H₁₂N₂O₃ for the parent compound).
  • Computational modeling : DFT calculations predict stability of stereoisomers and correlate with experimental data .

Advanced: What mechanistic insights explain the reactivity of the N-methoxy-N-methylamide group in acyl transfer reactions?

Methodological Answer:
The N-methoxy-N-methyl (Weinreb-type) amide group acts as a stabilized acylating agent:

  • Coordination control : The methoxy group chelates to organometallic reagents (e.g., Grignard), directing selective ketone formation without over-addition .
  • Kinetic studies : Isotopic labeling (e.g., 18O^{18}\text{O}) tracks acyl transfer efficiency, revealing rate-limiting steps in nucleophilic attacks .
  • Side reactions : Competing hydrolysis under acidic conditions necessitates anhydrous solvents (e.g., THF) and inert atmospheres .

Contradictions : While Weinreb amides typically resist over-addition, bicyclic strain in this compound may alter reactivity, requiring empirical validation .

Advanced: How can this compound’s bioactivity be evaluated in melatoninergic or enzyme-targeted studies?

Methodological Answer:

  • In vitro assays :
    • MT₁/MT₂ receptor binding : Use radiolabeled ligands (e.g., 3H^{3}\text{H}-melatonin) to assess affinity, as done for N-alkanoyl-4-methoxybicyclo[4.2.0]octa-1,3,5-trien-7-ethanamines .
    • Controlled release formulations : Encapsulate in solid lipid nanoparticles (SLNs) to study sustained release kinetics using Franz diffusion cells .
  • Structure-activity relationships (SAR) : Compare with derivatives like 4-methoxybicyclo[4.2.0]octa-1,3,5-trien-7-ethanamine, where methoxy positioning alters receptor selectivity .

Q. Table 2: Bioactivity Data for Analogous Compounds

CompoundTarget ReceptorIC₅₀ (nM)Release Half-life (h)
N-alkanoyl-4-methoxybicyclo[...]-ethanamineMT₁12 ± 26.5 ± 0.3
Parent compound (hypothetical)MT₂18 ± 3*8.2 ± 0.5*
*Predicted based on structural similarity .

Advanced: What strategies address stability and toxicity challenges during pharmacological studies?

Methodological Answer:

  • Stability testing :
    • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and pH extremes to identify degradation pathways (e.g., hydrolysis of the methoxy group) .
    • HPLC-MS : Monitor degradation products like bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid .
  • Toxicity screening :
    • Ames test : Assess mutagenicity using TA98 and TA100 strains.
    • In vitro hepatotoxicity : Use HepG2 cells to measure CYP450 inhibition and mitochondrial dysfunction .

Contradictions : Limited toxicity data exist for this compound; extrapolate from structurally related azabicyclo systems, which show low acute toxicity but potential hepatotoxicity at high doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.